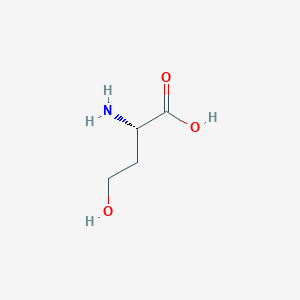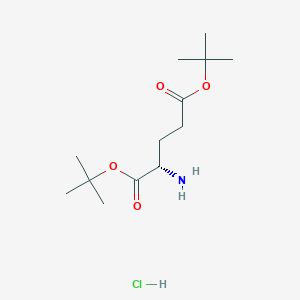
(S)-2-Hydroxy-3-methylbutanoic acid
概要
説明
(S)-(+)-2-ヒドロキシ-3-メチル酪酸: L-α-ヒドロキシイソ吉草酸 は、化学式C5H10O3の有機化合物です。α-ヒドロキシ酸のクラスに属し、キラル分子です。 「S」の指定は、2-ヒドロキシ-3-メチル酪酸のS-エナンチオマーであることを示しています。 .
2. 製法
合成経路:: (S)-(+)-2-ヒドロキシ-3-メチル酪酸の合成には、いくつかの方法が用いられます。一般的なアプローチの1つは、キラル分解剤または酵素プロセスを使用してラセミ体の分解を行うことです。たとえば、ラセミ体の酵素加水分解により、目的のエナンチオマーが得られます。
工業生産:: この化合物の工業規模での製造方法は、広く文書化されていません。ペプチド合成におけるキラルビルディングブロックとしての用途から、その調製への関心が高まっています。
3. 化学反応の分析
反応性::(S)-(+)-2-ヒドロキシ-3-メチル酪酸: は、さまざまな化学反応に関与する可能性があります。
酸化: 対応するカルボン酸を形成する酸化反応を起こす可能性があります。
還元: カルボニル基の還元により、対応するアルコールが得られます。
置換: アミンやアルコールなどの求核剤と反応して、エステルまたはアミドを形成します。
酸化: 過マンガン酸カリウム(KMnO)またはクロム酸(HCrO)などの酸化剤を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH)または水素化ホウ素ナトリウム(NaBH)などの還元剤が使用されます。
置換: 酸塩化物または酸無水物が(S)-(+)-2-ヒドロキシ-3-メチル酪酸と反応して、エステルまたはアミドを形成します。
主要な生成物:: 主要な生成物は、特定の反応条件によって異なります。たとえば、
- 酸化: 対応するカルボン酸。
- 還元: 対応するアルコール。
準備方法
Synthetic Routes:: The synthesis of (S)-(+)-2-hydroxy-3-Methylbutyric Acid involves several methods. One common approach is the resolution of the racemic mixture using chiral resolving agents or enzymatic processes. For example, enzymatic hydrolysis of the racemate can yield the desired enantiomer.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. its use as a chiral building block in peptide synthesis has driven interest in its preparation.
化学反応の分析
Reactivity::
(S)-(+)-2-hydroxy-3-Methylbutyric Acid: can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: It can react with nucleophiles, such as amines or alcohols, to form esters or amides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.
Substitution: Acid chlorides or acid anhydrides react with (S)-(+)-2-hydroxy-3-Methylbutyric Acid to form esters or amides.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: The corresponding carboxylic acid.
- Reduction: The corresponding alcohol.
科学的研究の応用
(S)-(+)-2-ヒドロキシ-3-メチル酪酸: は、さまざまな科学分野で応用されています。
ペプチド合成: キラルビルディングブロックとして、特定の立体化学を持つペプチドを作成するために不可欠です。
創薬: 研究者は、創薬における前駆体としての可能性を探っています。
代謝研究: ヒトの代謝物であるため、代謝調査に関連しています。
作用機序
(S)-(+)-2-ヒドロキシ-3-メチル酪酸がその効果を発揮する正確なメカニズムは、現在も研究中の課題です。特定の分子標的または経路と相互作用し、細胞プロセスに影響を与える可能性があります。
類似化合物との比較
(S)-(+)-2-ヒドロキシ-3-メチル酪酸: は、乳酸やマンデル酸などの他のα-ヒドロキシ酸と比較することができます。その独自性は、その特定の立体化学と用途にあります。
特性
IUPAC Name |
(2S)-2-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-55-5 | |
| Record name | (S)-2-Hydroxy-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyisovaleric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYISOVALERIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUB6H7ST9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2S)-2-hydroxy-3-methylbutanoic acid in wine aging?
A: Research indicates that (2S)-2-hydroxy-3-methylbutanoic acid is involved in the esterification processes that occur during red wine aging. [] A study analyzing 31 Bordeaux red wines of varying ages found a positive correlation between the age of the wine and the concentration of ethyl (2S)-2-hydroxy-3-methylbutanoate, the ethyl ester of (2S)-2-hydroxy-3-methylbutanoic acid. [] This suggests that (2S)-2-hydroxy-3-methylbutanoic acid gradually esterifies during the aging process, potentially contributing to the evolving flavor profile of the wine.
Q2: How is (2S)-2-hydroxy-3-methylbutanoic acid utilized in the synthesis of natural products?
A: (2S)-2-hydroxy-3-methylbutanoic acid serves as a crucial building block in the synthesis of hapalosin, a naturally occurring macrolide. [] A stereoselective synthetic route utilizes (2S)-2-hydroxy-3-methylbutanoic acid alongside a β-hydroxy-γ-amino acid and another β-hydroxy acid to construct the hapalosin molecule. [] This highlights the importance of (2S)-2-hydroxy-3-methylbutanoic acid as a chiral starting material for synthesizing complex natural products with potential biological activities.
Q3: Is (2S)-2-hydroxy-3-methylbutanoic acid found in natural sources other than wine?
A: Yes, (2S)-2-hydroxy-3-methylbutanoic acid is a structural component of kutznerides, a group of cyclohexadepsipeptides produced by the actinomycete Kutzneria sp. 744. [] Interestingly, different kutzneride analogs exhibit variations in the stereochemistry of the incorporated hydroxy acid. [] For instance, kutznerides 5 and 7 incorporate (2S)-2-hydroxy-3-methylbutanoic acid, while other analogs contain (2S,3aR,8aS)-6,7-dichloro-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid. [] This highlights the diversity of natural product biosynthesis and the role of specific stereoisomers in biological activity.
Q4: Are there analytical techniques to quantify (2S)-2-hydroxy-3-methylbutanoic acid and its ester in complex mixtures?
A: A novel analytical method was developed to accurately quantify substituted acids, including (2S)-2-hydroxy-3-methylbutanoic acid, and their corresponding ethyl esters in wine. [] This method involves a preliminary extraction at basic pH to separate the acid from its ester, preventing potential transesterification during subsequent derivatization steps. [] The extracted compounds are then derivatized into methyl esters and analyzed using gas chromatography, enabling the quantification and differentiation of the acid and its ester in the complex wine matrix. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B555033.png)







